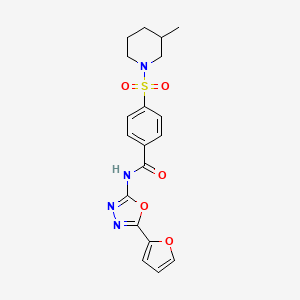

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide

Description

Properties

IUPAC Name |

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-(3-methylpiperidin-1-yl)sulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O5S/c1-13-4-2-10-23(12-13)29(25,26)15-8-6-14(7-9-15)17(24)20-19-22-21-18(28-19)16-5-3-11-27-16/h3,5-9,11,13H,2,4,10,12H2,1H3,(H,20,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPBWMQXCFJRMKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the furan ring, followed by the introduction of the 1,3,4-oxadiazole moiety, and finally the attachment of the 3-methylpiperidin-1-ylsulfonyl group. Common reagents and solvents used in these reactions include furan-2-carboxylic acid, hydrazine, thionyl chloride, and 3-methylpiperidine[_{{{CITATION{{{_1{5-Furan-2yl[1,3,4]oxadiazole-2-thiol, 5-Furan-2yl-4H 1,2,4 ... - MDPI.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch reactors, with careful control of reaction conditions such as temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{5-Furan-2yl[1,3,4]oxadiazole-2-thiol, 5-Furan-2yl-4H 1,2,4 ... - MDPI.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines and alcohols.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted benzamides.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a unique structure comprising a furan ring, an oxadiazole ring, and a sulfonamide moiety. The synthesis typically involves multi-step reactions starting from readily available precursors.

Synthesis Overview:

- Formation of the Oxadiazole Ring : Achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

- Coupling with Sulfonylated Benzamide : The oxadiazole intermediate is coupled with 4-sulfonylbenzamide using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Biological Activities

The biological activity of N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide has been investigated across various studies, indicating potential applications in several therapeutic areas.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of oxadiazoles have shown promising results in inhibiting the proliferation of various cancer cell lines. Specific studies report percent growth inhibitions (PGIs) against different cancer types, demonstrating efficacy in both in vitro and in vivo models .

Antimicrobial Properties

The compound exhibits notable antibacterial and antifungal activities. In vitro assays have demonstrated its effectiveness against various pathogenic strains, suggesting its potential as an antimicrobial agent .

Anti-inflammatory Effects

This compound has also been noted for its ability to reduce inflammation in cellular models. This effect can be attributed to its interaction with specific inflammatory pathways and enzymes involved in the inflammatory response .

Case Studies and Research Findings

Several studies have documented the applications of related compounds and their biological activities:

Mechanism of Action

The exact mechanism of action of this compound is still under investigation, but it is believed to involve interactions with specific molecular targets and pathways. Studies suggest that it may exert its effects through the modulation of enzyme activity or by binding to receptors involved in cellular signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparison

The target compound’s activity and physicochemical properties are influenced by two critical regions:

Oxadiazole-Furan Moiety : The furan ring enables π-π stacking with aromatic residues in enzyme active sites, as seen in LMM11’s antifungal activity against C. albicans .

Sulfonamide-Piperidine Group : The 3-methylpiperidinyl sulfonyl group enhances solubility and target affinity compared to bulkier groups (e.g., cyclohexyl in LMM11 or dipropylsulfamoyl in ) .

Physicochemical Properties

- Molecular Weight : Estimated at ~460–470 g/mol (based on ).

- Solubility : The 3-methylpiperidinyl group likely improves water solubility compared to cyclohexyl or dipropyl analogs .

- Metabolic Stability : The furan-oxadiazole scaffold is resistant to oxidative metabolism, as seen in related compounds .

Biological Activity

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide is a synthetic compound that belongs to the class of oxadiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a furan ring and an oxadiazole moiety, which are known for their diverse pharmacological properties.

Antimicrobial Activity

Research has demonstrated that oxadiazole derivatives exhibit significant antimicrobial activity. For instance, a related compound, HSGN-94 , was shown to have a minimum inhibitory concentration (MIC) against drug-resistant Gram-positive bacteria ranging from 0.25 μg/mL to 2 μg/mL. It also inhibited biofilm formation in Staphylococcus aureus and Enterococcus species .

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| HSGN-94 | 0.25 - 2 | MRSA |

| N-(5-(furan-2-yl)... | TBD | TBD |

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been explored in various studies. The compound has been tested against multiple cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. For example, compounds similar to this compound demonstrated IC50 values ranging from 10 to 20 μM against human cancer cell lines .

Case Study:

In a study evaluating the efficacy of various oxadiazole derivatives against cancer cells, it was found that the presence of the furan ring significantly enhanced cytotoxicity compared to similar compounds lacking this moiety. The study highlighted that the incorporation of a sulfonamide group also contributed to increased activity against certain types of cancer cells .

The biological mechanisms through which this compound exerts its effects include:

- Inhibition of Enzyme Activity: The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Induction of Apoptosis: Similar compounds have been shown to trigger apoptotic pathways in cancer cells through mitochondrial dysfunction.

- Biofilm Disruption: The ability to disrupt biofilm formation is crucial for enhancing antimicrobial efficacy against resistant strains.

Research Findings

A systematic review of literature indicates that compounds within the oxadiazole class possess a broad spectrum of biological activities:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.